

# 4-Chloro-2-hydroxy-3-nitropyridine molecular formula and weight

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## Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-3-nitropyridine

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An In-depth Technical Guide to **4-Chloro-2-hydroxy-3-nitropyridine** (4-Chloro-3-nitro-2-pyridone)

This guide provides a comprehensive technical overview of **4-Chloro-2-hydroxy-3-nitropyridine**, a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

## Core Concepts: Structure and Tautomerism

**4-Chloro-2-hydroxy-3-nitropyridine** is a substituted pyridine ring bearing chloro, hydroxyl, and nitro functional groups. A critical aspect of its chemistry is the pronounced tautomerism inherent to 2-hydroxypyridines. The compound exists in a dynamic equilibrium between the hydroxy form (**4-Chloro-2-hydroxy-3-nitropyridine**) and the more stable keto or pyridone form (4-Chloro-3-nitro-2-pyridone).

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Experimental and computational studies confirm that for 2-hydroxypyridines, the pyridone tautomer is generally the predominant and more stable form in most solvents and in the solid state.<sup>[1][2][3]</sup> This stability is attributed to the formation of a strong carbonyl bond and the

preservation of aromaticity within the ring system.<sup>[1]</sup> Consequently, for the remainder of this guide, the compound will be referred to by its predominant tautomeric name, 4-Chloro-3-nitro-2-pyridone, and represented by the corresponding keto structure.

## Physicochemical and Spectroscopic Data

The fundamental properties of 4-Chloro-3-nitro-2-pyridone are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	174.54 g/mol	[4]
CAS Number	165547-79-5	[4][5]
Appearance	Light yellow crystalline solid	[4]
Melting Point	218-229 °C	[4][6]
Solubility	Insoluble in water	[5]
Purity (Typical)	≥97.5% (HPLC)	[6]

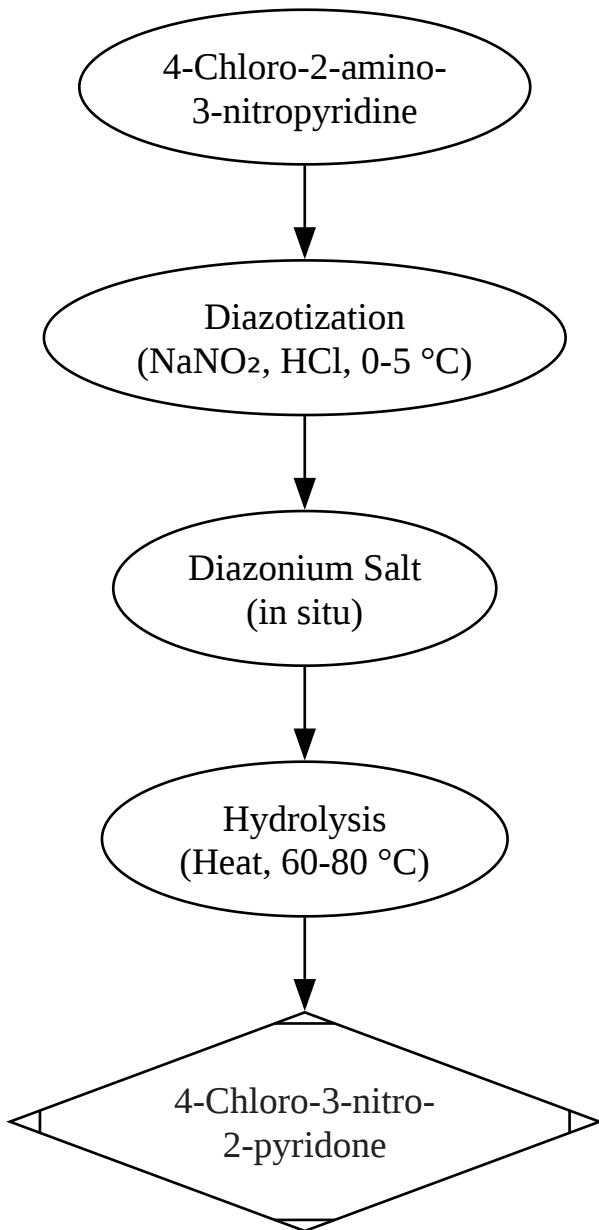
**Spectroscopic Characterization:** While comprehensive, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR spectra for this specific compound are not readily available in public-facing databases, characterization would rely on standard spectroscopic techniques. The expected spectra would confirm the presence of the pyridine ring protons and the carbon atoms, with chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups and the carbonyl functionality.

## Synthesis Methodologies

4-Chloro-3-nitro-2-pyridone is a synthetic intermediate, not a naturally occurring compound. Its preparation can be achieved through several strategic routes. Below are two field-proven protocols derived from patent literature and chemical synthesis databases.

## Methodology A: From 4-Chloro-2-amino-3-nitropyridine

This approach utilizes a diazotization reaction followed by hydrolysis to replace an amino group with a hydroxyl group (which then tautomerizes to the pyridone).[\[7\]](#)



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### Experimental Protocol:

- **Diazotization:** 4-Chloro-2-amino-3-nitropyridine is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

- A solution of sodium nitrite ( $\text{NaNO}_2$ ) in water is added dropwise to the suspension while vigorously stirring and maintaining the temperature between 0-5 °C. The reaction progress is monitored for the formation of the intermediate diazonium salt. The mixture is typically stirred for an additional 30-60 minutes at this temperature.[7]
- Hydrolysis: The temperature of the reaction mixture is then raised and maintained at 60-80 °C for approximately 3 hours to facilitate the hydrolysis of the diazonium salt.[7]
- Work-up and Isolation: The reaction mass is cooled to room temperature (25-30 °C). The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-chloro-3-nitropyridin-2-ol, which exists as the target 4-Chloro-3-nitro-2-pyridone.[7]

## Methodology B: From 2,4-Dihydroxy-3-nitropyridine

This method involves the selective chlorination of a dihydroxy precursor. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity.[5]

### Experimental Protocol:

- Reaction Setup: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).[5]
- Chlorination: Slowly add a chlorinating agent, such as oxalyl chloride or a similar reagent (e.g., dimethyl chloride as specified in one procedure, likely generated in situ or a typo for a common chlorinating agent), to the reaction mixture while maintaining the temperature at 0 °C.[5]
- Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[5]
- Work-up and Isolation: Dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry

the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.<sup>[5]</sup>

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Chloro-3-nitro-2-pyridone stems from the reactivity conferred by its functional groups.

- Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is electron-deficient, a characteristic further amplified by the powerful electron-withdrawing effects of the adjacent nitro group (at C3) and the ring nitrogen. This electronic arrangement makes the chlorine atom at the C4 position highly susceptible to displacement by nucleophiles. This is the primary pathway for introducing diverse functionalities, such as amines, alkoxides, or thiolates, which is a cornerstone of its role as a building block in medicinal chemistry.<sup>[8]</sup>
- Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group ( $-\text{NH}_2$ ) using a variety of standard reducing agents (e.g.,  $\text{SnCl}_2$ ,  $\text{H}_2/\text{Pd-C}$ ,  $\text{Fe}/\text{HCl}$ ). This transformation is fundamental, as the resulting amino-pyridone is a versatile precursor for constructing fused heterocyclic systems or for further functionalization.
- N-Alkylation/Acylation: The nitrogen atom of the pyridone ring can act as a nucleophile, allowing for alkylation or acylation reactions under appropriate basic conditions.

## Applications in Drug Discovery & Development

4-Chloro-3-nitro-2-pyridone is a valuable intermediate for the synthesis of biologically active molecules in both the pharmaceutical and agrochemical sectors.<sup>[4][5]</sup> Its bifunctional nature allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures.

### Case Study: Synthesis of Nevirapine Precursors

While not a direct precursor, the closely related compound 2-chloro-4-methyl-3-nitropyridine serves as a key starting material for the synthesis of 3-amino-2-chloro-4-methylpyridine (CAPIC), a registered starting material for the anti-HIV drug Nevirapine.<sup>[8][9]</sup> Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in combination therapies for HIV-1.<sup>[8]</sup>

The synthesis of the CAPIC intermediate from its nitropyridine precursor perfectly illustrates the core reactivity principles discussed:

- Starting Material: The synthesis begins with 2-chloro-4-methyl-3-nitropyridine.[9]
- Nitro Group Reduction: This compound undergoes selective reduction of the nitro group to an amine. This transformation yields 3-amino-2-chloro-4-methylpyridine (CAPIC).[9]
- Coupling and Cyclization: CAPIC is then coupled with another pyridine-based intermediate (such as 2-cyclopropylaminonicotinic acid) and cyclized to form the final tricyclic structure of Nevirapine.

The principles demonstrated in this synthesis—specifically the use of a chloro-nitropyridine scaffold where the nitro group is reduced to an amine for subsequent coupling—are directly applicable to derivatives of 4-Chloro-3-nitro-2-pyridone, highlighting its potential in constructing novel pharmaceutical agents.

## Safety, Handling, and Storage

As a laboratory chemical, 4-Chloro-3-nitro-2-pyridone must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Classification:
  - Skin Corrosion/Irritation (Category 2)[4]
  - Serious Eye Damage/Eye Irritation (Category 2)[4]
  - Specific target organ toxicity – single exposure (Respiratory system, Category 3)[4]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[4]
  - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face shield, and a lab coat. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[4]
- First Aid:
  - Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
  - Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.[4]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [4]
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Some suppliers recommend refrigerated storage (0-8 °C).[4]
  - Store locked up.[4]
- Disposal:
  - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

## References

- Process for preparation of nitropyridine derivatives. WO2010089773A2.
- **4-Chloro-2-hydroxy-3-nitropyridine.** Chem-Impex. [\[Link\]](#)
- Sriram D, Yogeeshwari P, Kishore MRK. Synthesis and anti-HIV activity of nevirapine prodrugs. *Pharmazie*. 2006 Nov;61(11):895-7. [\[Link\]](#)
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. [\[Link\]](#)
- Nevirapine B
- PROCESS FOR THE PRODUCTION OF NEVIRAPINE. DE60318444T2.

- Lowcost, high yield synthesis of nevirapine. WO2016118586A1.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYL PYRIDINE FROM MALONONITRILE AND ACETONE.
- Method for synthesizing 4-chloro-pyridine.
- 13 C-NMR spectrum of ( 4 ).
- 13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543). NP-MRD. [\[Link\]](#)
- Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [\[Link\]](#)
- Compound Information Page. NIMH Chemical Synthesis and Drug Supply Program. [\[Link\]](#)
- Method for synthesizing 4-chloro-pyridine.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [\[Link\]](#)
- Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [\[Link\]](#)
- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [\[Link\]](#)
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput

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## Sources

- 1. [organicchemistrydata.org](http://organicchemistrydata.org) [organicchemistrydata.org]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [[chemicalbook.com](http://chemicalbook.com)]
- 4. 4-Chloro-3-nitro-2-pyridone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [[thermofisher.com](http://thermofisher.com)]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [[patents.google.com](http://patents.google.com)]

- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
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